molecular formula C21H17F3N2O2S B296773 2-benzyl-3-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide

2-benzyl-3-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide

Cat. No. B296773
M. Wt: 418.4 g/mol
InChI Key: KIRSSMAHGLGJMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-benzyl-3-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. It belongs to the class of benzothiadiazine derivatives and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 2-benzyl-3-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes and signaling pathways involved in inflammation, cancer, and fibrosis.
Biochemical and physiological effects:
2-benzyl-3-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, inhibit the proliferation and migration of cancer cells, and prevent the development of fibrosis in various organs. In addition, it has been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes and obesity.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-benzyl-3-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide in lab experiments is its potential therapeutic properties. It has been found to exhibit a range of activities that make it a promising candidate for the development of new drugs. However, one of the limitations is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several potential future directions for the research on 2-benzyl-3-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide. One of the areas of interest is the development of new drugs based on its structure and properties. In addition, further studies are needed to elucidate its exact mechanism of action and to explore its potential therapeutic applications in various diseases. Finally, the development of new synthesis methods and the optimization of existing ones may also be an area of future research.

Synthesis Methods

The synthesis of 2-benzyl-3-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide involves several steps. One of the commonly used methods involves the reaction of 2-aminobenzyl alcohol with 2-(trifluoromethyl)benzaldehyde in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with sulfuric acid to yield the final product.

Scientific Research Applications

The potential therapeutic properties of 2-benzyl-3-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide have been investigated in several scientific studies. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-fibrotic activities. In addition, it has been shown to have potential in the treatment of diabetes, obesity, and cardiovascular diseases.

properties

Molecular Formula

C21H17F3N2O2S

Molecular Weight

418.4 g/mol

IUPAC Name

2-benzyl-3-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1λ6,2,4-benzothiadiazine 1,1-dioxide

InChI

InChI=1S/C21H17F3N2O2S/c22-21(23,24)17-11-5-4-10-16(17)20-25-18-12-6-7-13-19(18)29(27,28)26(20)14-15-8-2-1-3-9-15/h1-13,20,25H,14H2

InChI Key

KIRSSMAHGLGJMW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C(NC3=CC=CC=C3S2(=O)=O)C4=CC=CC=C4C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)CN2C(NC3=CC=CC=C3S2(=O)=O)C4=CC=CC=C4C(F)(F)F

Origin of Product

United States

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